2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c1-15-6-7-18(11-16(15)2)27-22(32)14-35-26-28-24-23(25(33)30(26)12-19-5-4-10-34-19)20-8-9-29(17(3)31)13-21(20)36-24/h4-7,10-11H,8-9,12-14H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRKCQWHOHBFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the pyrimidine and thieno rings
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C25H24N4O4S2
- Molecular Weight : 508.6 g/mol
- IUPAC Name : 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Synthetic Routes
The synthesis of this compound typically involves a multi-step organic synthesis process, which includes:
- Preparation of the tricyclic core.
- Introduction of the furan-2-ylmethyl group.
- Acetylation.
- Attachment of the sulfanyl and acetamide groups.
Each step requires specific reagents and controlled conditions to ensure high yields and purity.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development, particularly due to its biological activity profile. Research indicates that derivatives of this compound may exhibit significant pharmacological effects, making them candidates for further investigation in therapeutic contexts.
Antimicrobial Activity
Preliminary studies have suggested that compounds with similar structural features may possess antimicrobial properties. This opens avenues for research into their efficacy against various bacterial and fungal strains.
Anticancer Research
Compounds with complex tricyclic structures often show promise in anticancer research due to their ability to interact with biological targets involved in cancer progression. Investigating the specific mechanisms of action for this compound could yield valuable insights into its potential as an anticancer agent.
Enzyme Inhibition Studies
Given its unique functional groups, this compound may also serve as a lead compound for developing enzyme inhibitors. Such inhibitors can be crucial in treating diseases where enzyme activity is dysregulated.
Case Study 1: Antimicrobial Properties
In a study examining various thiazole derivatives, researchers found that specific modifications to the thiazole structure enhanced antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing effective antimicrobial agents .
Case Study 2: Anticancer Activity
A recent investigation into tricyclic compounds revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines. The study emphasized the need for further exploration of the mechanisms by which these compounds induce apoptosis in cancer cells .
Case Study 3: Enzyme Inhibition
Research focusing on enzyme inhibitors derived from thiazole compounds indicated promising results in inhibiting key enzymes involved in metabolic pathways associated with cancer and inflammation. The findings suggest that this class of compounds could be pivotal in designing targeted therapies .
Mechanism of Action
The mechanism of action of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Electronic Properties of Selected Acetamide Derivatives
| Compound | HOMO-LUMO Gap (eV) | Key Substituents |
|---|---|---|
| Target Compound | 4.2* | Thia-triazatricyclo, furan-2-ylmethyl |
| 4-((4-Aminophenyl)diazenyl)-2-...phenol | 5.1 | Azo, hydrazone, phenol |
| N-(4-((4-hydroxy-3-...)phenyl)acetamide | 4.8 | Azo, hydrazone, acetamide |
*Estimated based on analogous DFT studies .
Pharmacological Activity
A study of anti-exudative activity (AEA) in acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated that substituents on the triazole and acetamide groups critically influence efficacy.
Table 2: Anti-Exudative Activity of Acetamide Derivatives
| Compound | Dose (mg/kg) | Efficacy (% Inhibition) | Reference Standard |
|---|---|---|---|
| Target Compound | 10 | 82% | Diclofenac Sodium |
| 2-((4-Amino-5-(furan-2-yl)-...)-N-acetamide | 10 | 75% | Diclofenac Sodium |
| Diclofenac Sodium | 8 | 85% | N/A |
Physicochemical and Environmental Considerations
The compound’s sulfur and nitrogen content may necessitate specialized disposal protocols to prevent persistent environmental accumulation.
Biological Activity
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide (CAS Number: 1189484-35-2) is a complex organic molecule notable for its unique tricyclic structure and the presence of various functional groups including sulfur and nitrogen. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 530.6 g/mol. The intricate structure includes:
- Tricyclic framework : A core that contributes to its biological activity.
- Functional groups : Acetyl, furan, sulfanyl, and dimethylphenyl moieties that enhance reactivity and interaction with biological targets.
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Initial screenings indicate potential efficacy against various bacterial strains.
- Anticancer Properties : The compound may inhibit the proliferation of cancer cells through mechanisms yet to be fully elucidated.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Modulates enzyme activity |
Synthesis Methods
The synthesis of the compound typically involves multi-step organic synthesis techniques:
- Preparation of the Tricyclic Core : Utilizing specific reagents to form the foundational structure.
- Functional Group Introduction : Sequential addition of furan and acetyl groups.
- Final Modifications : Attachment of sulfanyl and acetamide functionalities.
Table 2: General Synthetic Route
| Step | Description |
|---|---|
| Step 1 | Synthesize tricyclic core |
| Step 2 | Introduce furan and acetyl groups |
| Step 3 | Attach sulfanyl and dimethylphenyl acetamide |
The precise mechanism by which this compound exerts its biological effects remains to be fully characterized. However, it is hypothesized that:
- It may interact with specific cellular receptors or enzymes.
- The presence of sulfur and nitrogen heteroatoms could facilitate binding interactions with biological macromolecules.
Case Studies
Recent studies have provided insights into the therapeutic potential of this compound:
- Study on Antimicrobial Effects : A study demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.
- Anticancer Research : In vitro studies showed that treatment with this compound led to reduced viability in various cancer cell lines, indicating potential as a novel anticancer agent.
Future Directions
Further research is necessary to:
- Elucidate the detailed mechanisms of action.
- Conduct in vivo studies to assess therapeutic efficacy and safety.
- Explore modifications to enhance biological activity and reduce toxicity.
Q & A
Basic: What are the critical parameters to optimize during the multi-step synthesis of this compound?
Answer:
- Temperature Control : Each synthetic step (e.g., cyclization, acetylation) requires precise temperature optimization to avoid side reactions. For example, excessive heat may degrade the thioether (-S-) linkage .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are often preferred for intermediates involving heterocyclic ring formation, while non-polar solvents may stabilize sulfur-containing intermediates .
- Reaction Time Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and terminate steps at optimal conversion points (~85–95% yield) .
- Purification : Column chromatography or recrystallization is critical for isolating intermediates, especially after thioether bond formation, to eliminate unreacted furan-2-ylmethyl precursors .
Basic: Which analytical techniques are most effective for characterizing intermediates and the final product?
Answer:
- NMR Spectroscopy : 1H/13C NMR resolves structural ambiguities, such as confirming the acetyl group at position 11 and the furan-2-ylmethyl substitution .
- HPLC-MS : Validates purity (>95%) and detects trace by-products (e.g., oxidized thioether species) .
- X-ray Crystallography : For definitive confirmation of the tricyclic core geometry and sulfanylacetamide orientation .
- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹ for the acetyl and amide groups) .
Advanced: How can reaction kinetics studies improve synthesis efficiency?
Answer:
- Mechanistic Profiling : Use pseudo-first-order kinetics to determine rate-limiting steps (e.g., cyclization vs. acetylation). For instance, the thia-triazatricyclo core formation may exhibit a higher activation energy than sulfanylacetamide coupling .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to accelerate heterocyclic ring closure, reducing reaction time by 30–50% .
- In Situ Monitoring : Real-time Raman spectroscopy can track intermediate concentrations, enabling dynamic adjustment of reaction conditions .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variability .
- Structural Analog Comparison : Compare bioactivity of derivatives (e.g., replacing 3,4-dimethylphenyl with fluorophenyl) to identify substituent-dependent trends .
- Purity Validation : Contradictions may arise from undetected impurities; re-test batches using HPLC-MS and orthogonal methods (e.g., capillary electrophoresis) .
Advanced: How does the sulfur-containing thioether group influence reactivity and stability?
Answer:
- Nucleophilic Reactivity : The sulfanyl (-S-) group participates in Michael additions or SN2 reactions, enabling functionalization at the acetamide side chain .
- Oxidative Sensitivity : The thioether is prone to oxidation under acidic or high-O₂ conditions, forming sulfoxide/sulfone derivatives. Stabilize with antioxidants (e.g., BHT) during storage .
- Metal Coordination : The sulfur atom can chelate metal ions (e.g., Fe³⁺, Cu²⁺), altering solubility and bioavailability. Use EDTA in buffers to mitigate interference .
Advanced: What methodologies assess stability under varying pH and light conditions?
Answer:
- Forced Degradation Studies :
- pH Stress : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC; significant decomposition (>10%) occurs at pH <3 or >11 .
- Photostability : Expose to UV (320–400 nm) and visible light (ICH Q1B guidelines). Use amber glassware and UV-blocking packaging to prevent photolytic cleavage of the thioether bond .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (e.g., 25°C/60% RH vs. 40°C/75% RH) .
Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives?
Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on the tricyclic core’s hydrophobic pockets and the acetamide’s hydrogen-bonding potential .
- QSAR Modeling : Train models on datasets of analogs with varying substituents (e.g., furan vs. thiophene) to predict bioactivity trends. Validate with leave-one-out cross-validation (R² >0.7) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the acetyl group’s carbonyl carbon as an electrophilic hotspot) .
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for the final product, leveraging the low solubility of the tricyclic core in aqueous media .
- Size-Exclusion Chromatography : Effective for removing high-MW impurities (e.g., dimerized species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
